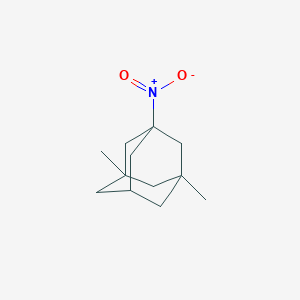

1,3-Dimethyl-5-nitroadamantane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-nitroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZFPVZJGQAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344322 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6588-68-7 | |

| Record name | 1,3-Dimethyl-5-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dimethyl-5-nitroadamantane

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-nitroadamantane, a key intermediate in the synthesis of pharmacologically active adamantane derivatives. This document details a robust synthetic protocol for its preparation via the direct nitration of 1,3-dimethyladamantane. Furthermore, it consolidates the known physicochemical properties and spectral data of the title compound. Drawing upon the well-established neuroprotective profiles of related compounds such as memantine and nitromemantine, this guide also explores the prospective pharmacological significance and potential therapeutic applications of 1,3-Dimethyl-5-nitroadamantane in the field of drug discovery and development, particularly for neurodegenerative disorders. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricyclic alkane, has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, improved oral bioavailability, and favorable tissue distribution. These attributes have led to the successful development of several adamantane-based drugs.

A notable example is memantine (1-amino-3,5-dimethyladamantane), an uncompetitive NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[1] Memantine's therapeutic effect is attributed to its ability to modulate glutamatergic neurotransmission, thereby protecting neurons from excitotoxicity, a key pathological process in neurodegenerative diseases.[1] The development of nitromemantine, a derivative of memantine, represents a further advancement, combining the NMDA receptor blocking activity of memantine with the vasodilatory and neuroprotective effects of a nitrate group.[2] Nitromemantine has shown promise in preclinical studies for its ability to restore synaptic connections lost in Alzheimer's disease models.[2]

1,3-Dimethyl-5-nitroadamantane serves as a crucial precursor in the synthesis of such pharmacologically active molecules. The introduction of a nitro group at a bridgehead position of the 1,3-dimethyladamantane core provides a versatile chemical handle for further functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic applications.

Synthesis of 1,3-Dimethyl-5-nitroadamantane

The synthesis of 1,3-Dimethyl-5-nitroadamantane is achieved through the electrophilic nitration of the parent hydrocarbon, 1,3-dimethyladamantane. The tertiary hydrogens at the bridgehead positions of the adamantane cage are susceptible to substitution by strong electrophiles.

Synthetic Workflow

The overall synthetic pathway is a single-step nitration reaction.

Caption: Synthetic route to 1,3-Dimethyl-5-nitroadamantane.

Experimental Protocol

The following protocol is adapted from established procedures for the nitration of adamantane derivatives.

Materials:

-

1,3-Dimethyladamantane (C₁₂H₂₀)

-

100% Nitric Acid (HNO₃)

-

Petroleum ether (b.p. 30–60°C)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, 1,3-dimethyladamantane (0.08 mol) is heated to its boiling point.

-

Nitration: 100% nitric acid (0.085 mol) is added dropwise to the heated 1,3-dimethyladamantane. The reaction mixture is then heated at 200°C for 1.5 hours, or until the evolution of nitrogen oxides ceases.

-

Work-up:

-

After cooling, the solidified material is dissolved in a suitable organic solvent, such as petroleum ether.[3]

-

The organic solution is transferred to a separatory funnel and washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel, eluting with a non-polar solvent system such as petroleum ether or a mixture of petroleum ether and ethyl acetate.[4] The fractions containing the desired product are collected and the solvent is evaporated to yield pure 1,3-Dimethyl-5-nitroadamantane.

-

Causality Behind Experimental Choices:

-

High Temperature: The use of a high reaction temperature (200°C) is necessary to overcome the activation energy for the C-H bond cleavage at the tertiary bridgehead position of the adamantane core.

-

100% Nitric Acid: Concentrated nitric acid is a strong nitrating agent required for the electrophilic substitution on the alkane framework.

-

Aqueous Work-up: The washing steps are crucial to remove unreacted nitric acid and acidic byproducts, which could interfere with subsequent reactions or degrade the product.

-

Column Chromatography: This purification technique is effective in separating the desired nitro-substituted product from unreacted starting material and any potential di-nitrated or oxidized byproducts.[4]

Physicochemical and Spectroscopic Properties

1,3-Dimethyl-5-nitroadamantane is a compound with distinct physical and chemical characteristics.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 6588-68-7 | [5] |

| Molecular Formula | C₁₂H₁₉NO₂ | [5] |

| Molecular Weight | 209.28 g/mol | [5] |

| Appearance | Colorless oily liquid | MySkinRecipes |

| Purity | ≥93-97% (commercially available) | [6][7] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of adamantane derivatives are characterized by signals in the aliphatic region.

-

¹H NMR: The spectrum of 1,3-dimethyladamantane shows signals for the methyl and adamantane cage protons.[8] For 1,3-Dimethyl-5-nitroadamantane, the presence of the electron-withdrawing nitro group is expected to cause a downfield shift for the protons on the carbons adjacent to the nitro-substituted bridgehead. The methyl groups would likely appear as a singlet.

-

¹³C NMR: The ¹³C NMR spectrum of adamantane derivatives displays distinct signals for the quaternary, methine, and methylene carbons of the cage.[9] The carbon atom attached to the nitro group in 1,3-Dimethyl-5-nitroadamantane would experience a significant downfield shift.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the presence of the nitro functional group.

-

Characteristic Absorptions: The IR spectrum of a nitroalkane is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[10] These bands typically appear in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively.[11][12][13] The spectrum would also show characteristic C-H stretching and bending vibrations of the adamantane core and methyl groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).

-

Fragmentation: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and fragmentation of the adamantane cage.

Potential Pharmacological Applications and Future Directions

While direct pharmacological studies on 1,3-Dimethyl-5-nitroadamantane are limited, its structural similarity to memantine and its role as a precursor to nitromemantine analogues suggest significant potential in the development of neuroprotective agents.

Rationale for Neuroprotective Activity

The adamantane scaffold is a well-established pharmacophore for targeting the NMDA receptor. The introduction of a nitro group offers several potential advantages:

-

Modulation of Physicochemical Properties: The nitro group can alter the lipophilicity and electronic properties of the molecule, potentially influencing its ability to cross the blood-brain barrier and interact with its biological target.

-

Pro-drug Potential: The nitro group can be metabolically reduced to an amino group, suggesting that 1,3-Dimethyl-5-nitroadamantane could act as a pro-drug for 1-amino-3,5-dimethyladamantane (memantine).

-

Nitric Oxide (NO) Donor Capabilities: While the nitro group itself is not a direct NO donor, its presence could be a starting point for the synthesis of nitrate ester derivatives, akin to nitromemantine, which can release NO and exert additional neuroprotective effects through S-nitrosylation of the NMDA receptor.[14]

Future Research Perspectives

To fully elucidate the therapeutic potential of 1,3-Dimethyl-5-nitroadamantane, further research is warranted in the following areas:

-

In Vitro Pharmacological Profiling: A comprehensive in vitro evaluation is needed to determine the compound's affinity for and activity at NMDA receptors and other relevant neurological targets.[15] This should include electrophysiology studies to characterize its mechanism of action as a channel blocker.

-

Neuroprotection Assays: The neuroprotective effects of 1,3-Dimethyl-5-nitroadamantane should be assessed in cell-based models of excitotoxicity and oxidative stress.[16]

-

In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, would be necessary to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety.

-

Toxicity Assessment: A thorough toxicological evaluation is essential to determine the compound's safety profile before it can be considered for further development.

Conclusion

1,3-Dimethyl-5-nitroadamantane is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and a rationale for its potential pharmacological applications based on the established neuroprotective effects of related adamantane derivatives. The synthetic protocol outlined herein offers a reliable method for the preparation of this key building block. Future research focusing on a comprehensive pharmacological and toxicological evaluation of 1,3-Dimethyl-5-nitroadamantane is crucial to unlock its full therapeutic potential for the treatment of neurodegenerative disorders.

References

-

Nitromemantine. In: Wikipedia. ; 2023. Accessed January 15, 2026. [Link]

- Takahashi H, Shin Y, Miyamoto A, et al. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Sci Rep. 2015;5:14912. doi:10.1038/srep14912

- Urbanski T, Slon M, Nowak W. Ultraviolet and Infrared Spectra of Some Nitrosamines. Roczniki Chemii. 1957;31:387-394.

-

Supporting Information Synthesis of Noradamantane Derivatives by Ring- Contraction of the Adamantane Framework. Accessed January 15, 2026. [Link]

- van der Schyf CJ, Geldenhuys WJ, Youdim MBH. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents. Bioorg Med Chem Lett. 2011;21(13):3892-3896. doi:10.1016/j.bmcl.2011.05.029

-

SUPPORTING INFORMATION FOR. Accessed January 15, 2026. [Link]

-

Takahashi H, Shin Y, Miyamoto A, et al. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. ResearchGate. [Link]. Published 2015.

-

NitroMemantine protection and mechanism of action. ResearchGate. [Link]. Accessed January 15, 2026.

-

Rai, D. Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]. Published 2017.

- Rogawski MA, Wenk GL. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease. CNS Drug Rev. 2003;9(3):275-308. doi:10.1111/j.1527-3458.2003.tb00254.x

- Mirzoyan RS, Gan'shina TS, Maslennikov DV, et al. Cerebrovascular and neuroprotective effects of adamantane derivative. Biomed Res Int. 2014;2014:586501. doi:10.1155/2014/586501

- Tzakos AG, Kontogianni VG, Chatzigiannis CM, et al. Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. Molecules. 2021;26(24):7686. Published 2021 Dec 21. doi:10.3390/molecules26247686

-

1,3-Dimethyl-5-nitroadamantane. PubChem. [Link]. Accessed January 15, 2026.

- Pehk T, Lippmaa E, Sevostjanova VV, Krayushkin MM, Tarasova AI. 13C NMR spectra of adamantane derivatives. Org Magn Reson. 1971;3(6):783-789. doi:10.1002/omr.1270030613

- Fulmer GR, Miller AJM, Sherden NH, Gottlieb HE, Nudelman A, Stoltz BM, Bercaw JE, Goldberg KI. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. doi:10.1021/om100106e

-

1,3-Dimethyladamantane - Optional[1H NMR] - Spectrum. SpectraBase. [Link]. Accessed January 15, 2026.

- Schleyer PVR, Donaldson MM. Adamantane. Org Synth. 1962;42:8. doi:10.15227/orgsyn.042.0008

- Chubarova AS, Krivoshapkina EF, Krivoshapkin PV. Complementarity of Raman and Infrared spectroscopy for rapid characterization of fucoidan extracts. Sci Rep. 2021;11(1):21008. Published 2021 Oct 26. doi:10.1038/s41598-021-00277-x

-

Degro N, Stefane B, Kocevar M, Polanc S. Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate. [Link]. Published 2009.

- CN103910594A - Preparation method of 1,3-dimethyladamantane.

-

Nitration, Methods and Mechanisms. ResearchGate. [Link]. Accessed January 15, 2026.

- CN106008135B - The preparation method of 1,3- dimethyladamantanes.

-

Tech Talk: FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. YouTube. [Link]. Published May 15, 2025.

-

4.12. Introduction to Infrared and Raman Spectroscopy. YouTube. [Link]. Published January 11, 2021.

-

An Introduction to Infrared Spectroscopy. YouTube. [Link]. Published March 24, 2014.

Sources

- 1. The neuropharmacological basis for the use of memantine in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitromemantine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dimethyl-5-nitroadamantane | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-5-nitroadamantane | 6588-68-7 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. kbfi.ee [kbfi.ee]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of fluorescent heterocyclic aminoadamantanes as multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1,3-Dimethyl-5-nitroadamantane

Abstract: This technical guide delineates the hypothesized mechanism of action for 1,3-Dimethyl-5-nitroadamantane, a compound of significant interest in medicinal chemistry and drug development for neurological disorders.[1] Due to the limited direct research on this specific molecule, this guide synthesizes information from its close structural analogs, namely Memantine and Nitromemantine, to propose a dual-action mechanism. It is postulated that 1,3-Dimethyl-5-nitroadamantane functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with the nitro functional group potentially conferring additional redox-modulatory properties via S-nitrosylation. This document provides a comprehensive overview of the underlying principles, experimental validation protocols, and the potential therapeutic implications for researchers, scientists, and drug development professionals.

Introduction and Structural Rationale

1,3-Dimethyl-5-nitroadamantane belongs to the adamantane class of compounds, which are characterized by a rigid, diamondoid cage structure.[2] This structural motif is a cornerstone for several clinically significant drugs targeting the central nervous system (CNS). The subject compound is a derivative of 1,3-dimethyladamantane, featuring a nitro group at the 5-position. Its close structural similarity to Memantine (1-amino-3,5-dimethyladamantane) and the more recent derivative, Nitromemantine, provides a strong basis for inferring its mechanism of action.

Memantine is an established, clinically used drug for the treatment of moderate to severe Alzheimer's disease.[3][4] Its therapeutic effects are primarily attributed to its action as a low-affinity, voltage-dependent, non-competitive antagonist of the NMDA receptor.[5][6][7] Nitromemantine, a more recent investigational compound, builds upon the memantine scaffold by incorporating a nitro group. This modification is designed to provide a dual mechanism of action: NMDA receptor antagonism and redox modulation through S-nitrosylation.[8][9][10] Given that 1,3-Dimethyl-5-nitroadamantane shares the core adamantane structure, the dimethyl substitutions, and the crucial nitro group with Nitromemantine, it is highly probable that it engages similar molecular targets.

The Adamantane Scaffold: A Privileged Structure for NMDA Receptor Modulation

The adamantane cage is not merely a passive scaffold; its physicochemical properties are integral to the mechanism of action of compounds like Memantine. The rigid, lipophilic nature of the adamantane structure facilitates its entry into the CNS and subsequent interaction with the NMDA receptor ion channel.

Voltage-Dependent Channel Blockade

The primary hypothesized mechanism for 1,3-Dimethyl-5-nitroadamantane is non-competitive antagonism of the NMDA receptor. This means it does not compete with the endogenous agonist, glutamate, for its binding site. Instead, it is proposed to bind within the ion channel of the receptor, physically occluding the passage of ions such as Ca²⁺.[6]

A critical feature of this interaction, as demonstrated by Memantine, is its voltage dependency.[7] Under normal physiological conditions, when the neuronal membrane is at its resting potential, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing for ion influx. Adamantane-based antagonists like Memantine are thought to preferentially enter and block the channel when it is open.[6] This voltage-dependent action is crucial for its therapeutic window, as it allows the drug to selectively target pathologically over-activated NMDA receptors while sparing normal synaptic transmission.[6][7]

The proposed mechanism for 1,3-Dimethyl-5-nitroadamantane would follow a similar principle. The adamantane moiety would position the molecule within the NMDA receptor's ion channel, leading to a blockade of excessive calcium influx associated with excitotoxicity, a key pathological process in many neurodegenerative diseases.[6]

The Role of the Nitro Group: A Dual-Action Hypothesis

The presence of a nitro group at the 5-position is the most telling feature of 1,3-Dimethyl-5-nitroadamantane when compared to the parent adamantane structure. This functional group is the basis for the hypothesized dual-action mechanism, drawing a direct parallel to Nitromemantine.[8][9][10]

Redox Modulation via S-Nitrosylation

The nitro group can act as a source of nitric oxide (NO) or related species (NOx).[8] In the context of the NMDA receptor, these species can react with specific cysteine residues on the receptor protein, a post-translational modification known as S-nitrosylation.[9] This modification can allosterically modulate the receptor's activity, typically leading to its desensitization and a reduction in channel opening probability.[10]

For Nitromemantine, it has been shown that the adamantane scaffold targets the delivery of the nitro group to the NMDA receptor.[8][10] This targeted delivery is particularly effective under hypoxic conditions, which are often present in ischemic neurons.[10][11] This suggests a mechanism where the drug's redox-modulatory effects are potentiated in pathological environments.

It is therefore hypothesized that 1,3-Dimethyl-5-nitroadamantane leverages its adamantane core to deliver the nitro group to the vicinity of the NMDA receptor. This would enable a two-pronged attack on excitotoxicity:

-

Direct channel block: The adamantane structure itself physically obstructs the ion channel.

-

Redox modulation: The nitro group induces S-nitrosylation of the receptor, reducing its overall activity.

This dual-action mechanism could offer superior neuroprotection compared to a simple channel blocker, particularly in conditions involving both excitotoxicity and oxidative stress, such as stroke and neurodegenerative diseases.[10]

Proposed Signaling Pathway and Experimental Workflow

To validate the hypothesized mechanism of action for 1,3-Dimethyl-5-nitroadamantane, a series of in vitro and in vivo experiments would be necessary. The following sections outline a logical experimental workflow and the underlying signaling pathway.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed dual-action mechanism of 1,3-Dimethyl-5-nitroadamantane at the NMDA receptor.

Caption: Proposed dual-action mechanism of 1,3-Dimethyl-5-nitroadamantane at the NMDA receptor.

Experimental Validation Workflow

The following workflow outlines key experiments to test the hypothesized mechanism.

Caption: A streamlined experimental workflow to validate the proposed mechanism of action.

Data Summary and Protocols

Comparative Properties of Adamantane Derivatives

| Compound | Primary Mechanism | Key Features | Clinical/Investigational Status |

| Amantadine | Weak NMDA antagonist, Dopaminergic | Antiviral, anti-Parkinsonian[12][13][14][15] | Clinically used |

| Memantine | NMDA receptor antagonist | Voltage-dependent, low-affinity, targets excitotoxicity[3][5][6][7] | Clinically used (Alzheimer's) |

| Nitromemantine | Dual-action: NMDA antagonist + Redox modulator | Targeted S-nitrosylation, enhanced neuroprotection[8][9][10][11][16] | Investigational |

| 1,3-Dimethyl-5-nitroadamantane | Hypothesized: Dual-action (NMDA antagonist + Redox modulator) | Shares structural features with Memantine and Nitromemantine[1][2][17] | Research/Intermediate |

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if 1,3-Dimethyl-5-nitroadamantane inhibits NMDA receptor-mediated currents and to characterize the voltage dependency of the block.

Methodology:

-

Cell Culture: Utilize primary neuronal cultures or a cell line (e.g., HEK293) stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Perfuse the cells with an external solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke inward currents.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply increasing concentrations of 1,3-Dimethyl-5-nitroadamantane to the external solution to determine the IC₅₀.

-

To test for voltage dependency, measure the degree of block at various holding potentials (e.g., from -80 mV to +40 mV).

-

-

Data Analysis:

-

Measure the peak and steady-state current amplitudes in the presence and absence of the compound.

-

Plot the concentration-response curve to calculate the IC₅₀.

-

Plot the fractional block against the membrane potential to assess voltage dependency.

-

Expected Outcome: 1,3-Dimethyl-5-nitroadamantane will inhibit NMDA-evoked currents in a concentration-dependent manner. The block will be more pronounced at more negative membrane potentials, demonstrating voltage dependency.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 1,3-Dimethyl-5-nitroadamantane is currently lacking, a robust hypothesis can be formulated based on its close structural relationship to well-characterized adamantane derivatives. The evidence strongly suggests a dual-action mechanism involving both NMDA receptor channel blockade and redox modulation via S-nitrosylation. This combination of effects holds significant therapeutic promise for neurological disorders characterized by excitotoxicity and oxidative stress.

Future research should focus on validating this hypothesized mechanism using the experimental approaches outlined in this guide. Elucidating the precise pharmacological profile of 1,3-Dimethyl-5-nitroadamantane will be a critical step in evaluating its potential as a novel neuroprotective agent.

References

- Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of Neurochemistry, 97(6), 1611-1626.

-

GoodRx. (2024). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. Retrieved from [Link]

-

Wikipedia. (2024). Amantadine. Retrieved from [Link]

- Takahashi, H., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. Scientific Reports, 5, 14912.

-

Pediatric Oncall. (n.d.). Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride?. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action (MOA) of memantine?. Retrieved from [Link]

- Blanpied, T. A., et al. (2005). The mechanism of action of amantadine in Parkinsonism: a review.

-

Dr.Oracle. (2025). What is the mechanism of action for Amantadine and should it be tapered off?. Retrieved from [Link]

-

RxList. (2024). Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

-

Wikipedia. (2024). Nitromemantine. Retrieved from [Link]

- Lipton, S. A., et al. (2015). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease. PubMed Central.

- ResearchGate. (2025). Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease.

-

MySkinRecipes. (n.d.). 1,3-Dimethyl-5-nitroadamantane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5-nitroadamantane. Retrieved from [Link]

- Maj, J., Sowińska, H., Baran, L., & Sarnek, J. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14.

Sources

- 1. 1,3-Dimethyl-5-nitroadamantane [myskinrecipes.com]

- 2. CAS 6588-68-7: 1,3-Dimethyl-5-nitroadamantane | CymitQuimica [cymitquimica.com]

- 3. goodrx.com [goodrx.com]

- 4. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Buy Nitromemantine | 765890-91-3 [smolecule.com]

- 10. Pharmacologically targeted NMDA receptor antagonism by NitroMemantine for cerebrovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amantadine - Wikipedia [en.wikipedia.org]

- 13. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Nitromemantine - Wikipedia [en.wikipedia.org]

- 17. chemscene.com [chemscene.com]

Unlocking the Potential of the Adamantane Scaffold: A Technical Guide to 1,3-Dimethyl-5-nitroadamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has proven to be a privileged structure in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a host of therapeutic agents. Within this class of compounds, 1,3-Dimethyl-5-nitroadamantane emerges as a significant synthetic intermediate, holding the potential for the development of novel therapeutics targeting the central nervous system and viral infections. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and postulated biological activities of 1,3-Dimethyl-5-nitroadamantane. Drawing upon data from its close structural analog, 1,3-dimethyl-5-aminoadamantane, we explore its potential pharmacological effects and lay out a roadmap for future research. This document serves as a resource for researchers seeking to leverage the unique attributes of this adamantane derivative in their drug discovery and development endeavors.

The Adamantane Advantage in Medicinal Chemistry

Adamantane and its derivatives have garnered significant attention in pharmaceutical research due to their unique structural and physicochemical properties.[1] The rigid, three-dimensional cage-like structure of adamantane provides a bulky and highly lipophilic moiety.[1] This lipophilicity can enhance the ability of a drug molecule to cross biological membranes, including the blood-brain barrier, a critical attribute for neurologically active agents.[2] Furthermore, the steric bulk of the adamantane group can influence drug-receptor interactions, potentially increasing binding affinity and selectivity.[3] The metabolic stability of the adamantane core is another key advantage, often leading to improved pharmacokinetic profiles.[2]

Prominent examples of successful adamantane-based drugs include:

-

Amantadine and Rimantadine: Antiviral agents effective against influenza A virus.[3]

-

Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[2]

-

Vildagliptin and Saxagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[3]

The proven success of these drugs underscores the value of the adamantane scaffold in designing novel therapeutics. 1,3-Dimethyl-5-nitroadamantane, as a functionalized derivative, represents a key building block for the next generation of adamantane-based drugs.[4][5]

Synthesis and Chemical Properties of 1,3-Dimethyl-5-nitroadamantane

Synthesis

The synthesis of 1,3-Dimethyl-5-nitroadamantane is typically achieved through the direct nitration of 1,3-dimethyladamantane. The bridgehead positions of the adamantane core are the most reactive sites for electrophilic substitution, making them susceptible to nitration.[6]

A common synthetic route involves the reaction of 1,3-dimethyladamantane with a potent nitrating agent, such as fuming nitric acid. The reaction is generally carried out at elevated temperatures to facilitate the substitution.

Illustrative Synthetic Pathway:

Caption: Synthesis of 1,3-Dimethyl-5-nitroadamantane.

Chemical and Physical Properties

1,3-Dimethyl-5-nitroadamantane is characterized by its adamantane framework with two methyl groups at the 1 and 3 positions and a nitro group at the 5 position.[3]

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| Appearance | Colorless oily liquid |

| CAS Number | 6588-68-7 |

Data sourced from commercial supplier information and chemical databases.

The presence of the nitro group provides a handle for further chemical modifications, such as reduction to the corresponding amine, which can then be elaborated into a variety of functional groups. This chemical versatility makes 1,3-Dimethyl-5-nitroadamantane a valuable intermediate in synthetic chemistry.[3][7]

Postulated Biological Activity: Inferences from 1,3-Dimethyl-5-aminoadamantane

It is important to note that the following discussion is based on the activities of the amino analog, and direct testing of the nitro compound is required for confirmation. The nitro group, being a strong electron-withdrawing group, could modulate the electronic and steric properties of the molecule, potentially leading to different or attenuated biological effects compared to the electron-donating amino group.

Effects on the Central Nervous System

The study on 1,3-dimethyl-5-aminoadamantane demonstrated several effects indicative of CNS activity:[1]

-

Motor Activity: The compound was shown to influence motor activity in rats.

-

Body Temperature: Effects on body temperature were observed, a common indicator of centrally-acting drugs.

-

Interaction with Neurotransmitter Systems: The study explored interactions with dopaminergic and cholinergic systems, suggesting a potential modulation of these key neurotransmitter pathways.

These findings suggest that the 1,3-dimethyladamantane scaffold has the potential to interact with neuronal targets.

Potential as an NMDA Receptor Modulator

Given that memantine (1-amino-3,5-dimethyladamantane) is a well-established NMDA receptor antagonist, it is plausible that 1,3-Dimethyl-5-nitroadamantane and its amino derivative could also interact with this receptor.[2] The NMDA receptor is a crucial player in synaptic plasticity and is implicated in the pathophysiology of numerous neurological and psychiatric disorders.

Hypothesized Mechanism of Action at the NMDA Receptor:

Caption: Hypothetical modulation of the NMDA receptor.

Further investigation is warranted to determine if 1,3-Dimethyl-5-nitroadamantane or its derivatives exhibit any activity at the NMDA receptor.

Potential Antiviral Activity

The historical use of amantadine and rimantadine for influenza A highlights the potential of the adamantane scaffold in antiviral drug discovery.[3] The mechanism of action for these drugs involves the inhibition of the M2 proton channel of the virus, which is essential for viral uncoating. While resistance has limited their clinical utility, the adamantane core remains a viable starting point for the development of new antiviral agents. The antiviral potential of 1,3-Dimethyl-5-nitroadamantane has not been reported, but it represents a valid area for future investigation.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 1,3-Dimethyl-5-nitroadamantane, a series of in vitro and in vivo assays are recommended.

In Vitro NMDA Receptor Activity Assay

Objective: To determine if 1,3-Dimethyl-5-nitroadamantane modulates NMDA receptor activity.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits).

-

Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Pre-incubate the cells with varying concentrations of 1,3-Dimethyl-5-nitroadamantane.

-

Receptor Activation: Stimulate the cells with NMDA and glycine to activate the receptors.

-

Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Analysis: Compare the calcium response in the presence and absence of the test compound to determine its effect (antagonistic or potentiating).

Workflow for In Vitro NMDA Receptor Assay:

Caption: In vitro NMDA receptor activity assay workflow.

In Vivo Behavioral Assays in Rodents

Objective: To assess the effects of 1,3-Dimethyl-5-nitroadamantane on locomotor activity and anxiety-like behavior in mice or rats.

Methodologies:

-

Open Field Test:

-

Administer the compound or vehicle to the animals.

-

Place each animal in the center of an open field arena.

-

Track the animal's movement for a set period, measuring parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

This test provides insights into general locomotor activity and anxiety-like behavior.

-

-

Elevated Plus Maze:

-

Following compound or vehicle administration, place the animal at the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Record the time spent in and the number of entries into each type of arm.

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

In Vitro Antiviral Assays

Objective: To evaluate the potential antiviral activity of 1,3-Dimethyl-5-nitroadamantane against relevant viruses (e.g., influenza A).

Methodology:

-

Cell Culture: Grow a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza).

-

Infection: Infect the cells with the virus in the presence of varying concentrations of the test compound.

-

Assay Readout: After an appropriate incubation period, assess the extent of viral replication using methods such as:

-

Plaque Reduction Assay: To determine the effect on infectious virus particle formation.

-

qRT-PCR: To quantify viral RNA levels.

-

Cytopathic Effect (CPE) Inhibition Assay: To measure the protection of cells from virus-induced death.

-

Future Directions and Conclusion

1,3-Dimethyl-5-nitroadamantane stands as a promising, yet underexplored, molecule within the pharmacologically rich class of adamantane derivatives. While its primary role to date has been as a synthetic intermediate, the biological activities of its close relatives strongly suggest a potential for direct pharmacological effects.

The immediate priority for future research should be the direct biological evaluation of 1,3-Dimethyl-5-nitroadamantane using the experimental protocols outlined above. Determining its activity at the NMDA receptor and its potential as an antiviral agent are key starting points. Furthermore, exploring the structure-activity relationships of a broader series of 1,3-dimethyl-5-substituted adamantanes could lead to the identification of novel lead compounds for neurological and infectious diseases.

References

-

MySkinRecipes. 1,3-Dimethyl-5-nitroadamantane. [Link]

-

PubChem. 1,3-Dimethyl-5-nitroadamantane. [Link]

-

Maj, J., Sowińska, H., Baran, L., & Sarnek, J. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9–14. [Link]

-

Spasov, A. A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 14(1), 429. [Link]

-

Röper, B., et al. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 111(12), 7606–7656. [Link]

-

Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4). [Link]

-

Kovalev, I. E., et al. (2003). An adamantanone derivative that is an original modulator of redox processes in the cytochrome P-450 system can serve as an effective remedy against obliterating angiopathy of lower extremities. Doklady Biochemistry and Biophysics, 391, 201–203. [Link]

Sources

- 1. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 6588-68-7: 1,3-Dimethyl-5-nitroadamantane | CymitQuimica [cymitquimica.com]

- 4. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-5-nitroadamantane [myskinrecipes.com]

- 6. 1,3-Dimethyl-5-nitroadamantane | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,3-Dimethyl-5-nitroadamantane

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitroadamantane: Properties, Synthesis, and Applications

Introduction: The Adamantane Scaffold in Modern Chemistry

The adamantane moiety, a rigid, diamondoid hydrocarbon cage, has captivated chemists since its discovery.[1][2] Its unique combination of properties—exceptional thermal and chemical stability, high lipophilicity, and a three-dimensional structure that allows for precise substituent positioning—has established it as a privileged scaffold in medicinal chemistry and materials science.[2][3] While the parent hydrocarbon is itself remarkable, its true utility is realized through functionalized derivatives. These derivatives have led to the development of numerous clinically approved drugs for treating a range of diseases, from viral infections and neurodegenerative disorders to type 2 diabetes.[2][4]

This guide focuses on a key functionalized intermediate: 1,3-Dimethyl-5-nitroadamantane . The introduction of methyl groups at the 1 and 3 bridgehead positions and a nitro group at the 5 position creates a versatile building block with distinct physicochemical properties. As Senior Application Scientists, our goal is to not only present the known data but also to provide insights into the causality behind its behavior and its potential in advanced research applications. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals seeking to leverage this unique molecule.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of 1,3-Dimethyl-5-nitroadamantane (CAS No. 6588-68-7) is paramount for its effective handling, reaction design, and application development.[5] The molecule's character is defined by the interplay between the bulky, lipophilic adamantane core and the polar, electron-withdrawing nitro group.

Physical Characteristics

The compound typically presents as a colorless, oily liquid at ambient temperature.[6] Its physical state is a direct consequence of its molecular structure; the bulky, non-planar adamantane cage disrupts crystal lattice packing, favoring a liquid phase. Recommended storage conditions are between 2-8°C or at room temperature in a dry, sealed environment to ensure long-term stability.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of 1,3-Dimethyl-5-nitroadamantane, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 6588-68-7 | [5][8] |

| Molecular Formula | C₁₂H₁₉NO₂ | [5][8] |

| Molecular Weight | 209.28 g/mol | [5][8] |

| Appearance | Colorless oily liquid | [6] |

| Boiling Point | 278.28 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.134 g/cm³ (Predicted) | [9] |

| Flash Point | 109.71 °C (Predicted) | [9] |

| LogP (Octanol-Water) | 3.01 - 3.65 (Calculated) | [8][9] |

| Polar Surface Area | 45.82 Ų (Calculated) | [9] |

| Purity | Typically ≥95% | [8][10] |

Scientific Interpretation of Properties

-

Lipophilicity (LogP): The calculated LogP value, in the range of 3.01 to 3.65, indicates significant lipophilicity.[8][9] This is a hallmark of the adamantane scaffold and is a critical parameter in drug design. High lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, making it a valuable feature for developing CNS-active agents.[2]

-

Stability: The compound exhibits moderate stability under standard conditions.[10] The adamantane cage itself is exceptionally stable due to its strain-free, chair-conformation cyclohexane rings. The primary source of reactivity stems from the nitro functional group.

-

Solubility: Consistent with its high LogP, 1,3-Dimethyl-5-nitroadamantane is expected to have poor solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and alcohols. This is a crucial consideration for selecting appropriate solvent systems for chemical reactions and purification processes.

Section 2: Synthesis and Purification

The synthesis of 1,3-Dimethyl-5-nitroadamantane leverages the inherent reactivity of the tertiary C-H bonds at the bridgehead positions of the adamantane core.[11] Direct nitration is a feasible, albeit challenging, method to install the nitro group.

Recommended Synthetic Protocol: Direct Nitration

This protocol is based on a reported procedure for the nitration of 1,3-dimethyladamantane and is augmented with standard organic synthesis workup and purification techniques.[12] The choice of fuming nitric acid is critical; it acts as both the nitrating agent and the solvent in this high-temperature reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethyladamantane (1.0 eq). The reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.

-

Reagent Addition: Heat the 1,3-dimethyladamantane to its boiling point. Slowly add 100% fuming nitric acid (approx. 1.05 eq) dropwise via the dropping funnel. The addition must be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, continue heating the mixture at 200°C for approximately 1.5 hours, or until the evolution of brown nitrogen oxide gases ceases. This indicates the completion of the reaction.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. The solidified or viscous material should be carefully quenched by slowly adding it to a beaker of ice water with stirring.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: As the product is an oily liquid, purification is best achieved by column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended to isolate the pure 1,3-Dimethyl-5-nitroadamantane.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 1,3-Dimethyl-5-nitroadamantane.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 1,3-Dimethyl-5-nitroadamantane is dominated by the chemistry of its nitro group, as the adamantane cage is largely inert. This functional group serves as a synthetic handle for introducing other functionalities, most notably an amino group.

Reduction of the Nitro Group

The most significant and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 1,3-dimethyl-5-aminoadamantane . This transformation is pivotal because aminoadamantanes are a well-established class of pharmacologically active compounds.[1][13]

Experimental Considerations:

-

Catalytic Hydrogenation: A standard and clean method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly efficient and typically results in high yields with minimal side products.

-

Metal-Acid Reduction: Alternatively, classical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), can be employed. These methods are robust but may require more extensive workup to remove metal salts.

The resulting amine, 1,3-dimethyl-5-aminoadamantane (also known as memantine), is a clinically used drug for the treatment of Alzheimer's disease, highlighting the direct pharmaceutical relevance of the parent nitro compound.[4]

Reactivity of the Adamantane Core

While the saturated hydrocarbon core is generally unreactive, the bridgehead positions are susceptible to further electrophilic substitution under harsh conditions. However, the presence of the strongly deactivating nitro group makes subsequent electrophilic attack on the adamantane cage significantly more difficult than in the parent 1,3-dimethyladamantane.

Diagram of Key Chemical Transformations

This diagram illustrates the primary reactive pathway for 1,3-Dimethyl-5-nitroadamantane.

Caption: Key transformation of 1,3-Dimethyl-5-nitroadamantane to its corresponding amine.

Section 4: Spectroscopic Characterization

Structural elucidation and purity assessment of 1,3-Dimethyl-5-nitroadamantane rely on standard spectroscopic techniques. While specific spectra are proprietary to individual laboratories, the expected features can be reliably predicted.

-

¹H NMR: The proton NMR spectrum would be complex due to the cage structure. One would expect to see several overlapping multiplets in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the CH and CH₂ protons of the adamantane core. The two methyl groups would likely appear as a singlet further upfield (approx. 0.9-1.2 ppm).

-

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbons (C-1, C-3, C-5), the methine carbon (C-7), the methylene carbons, and the methyl carbons. The carbon atom attached to the nitro group (C-5) would be significantly downfield shifted due to the electron-withdrawing effect.

-

Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. It would be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1540 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). C-H stretching vibrations for the aliphatic core would appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.28).[5] Common fragmentation patterns would involve the loss of the nitro group (NO₂) or other fragments from the adamantane cage.

Section 5: Applications in Research and Development

1,3-Dimethyl-5-nitroadamantane is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a precursor to more complex and functionalized adamantane derivatives for two primary fields.

Drug Discovery and Medicinal Chemistry

The primary application is in the synthesis of pharmacologically active agents.[6] As discussed, its reduction provides a direct route to memantine, an NMDA receptor antagonist.[4] Beyond this, the amino derivative can be further functionalized to create novel drug candidates. The adamantane core imparts desirable pharmacokinetic properties, such as increased metabolic stability and improved membrane permeability, making it an attractive moiety for drug design.[1][14] The rigid framework is also ideal for structure-activity relationship (SAR) studies, allowing for precise control over the spatial orientation of pharmacophoric groups.[2][6]

Materials Science

Adamantane derivatives are increasingly used to create high-performance polymers and coatings.[6] The incorporation of the rigid and thermally stable adamantane unit can significantly enhance the properties of materials, leading to increased glass transition temperatures, improved mechanical strength, and higher thermal resistance.[6][15] While 1,3-Dimethyl-5-nitroadamantane itself is an intermediate, its derivatives (e.g., diamines derived from it) can be used as monomers for the synthesis of specialty polyimides or other advanced polymers with unique optical and thermal properties.[16]

Conclusion

1,3-Dimethyl-5-nitroadamantane is a valuable and versatile chemical intermediate. Its unique structure, combining a lipophilic, rigid adamantane core with a reactive nitro group, makes it a strategic starting material for both pharmaceutical and materials science research. A thorough understanding of its physicochemical properties, synthetic pathways, and chemical reactivity allows researchers to fully exploit its potential in creating novel molecules with enhanced function and performance. From its crucial role in the synthesis of established drugs to its potential in developing next-generation materials, 1,3-Dimethyl-5-nitroadamantane stands as a testament to the enduring utility of the adamantane scaffold in modern chemistry.

References

-

J. K. W. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

-

M. G. B. et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

-

G. L. & A. Artavia (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]

-

C. A. S. et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

-

M. G. et al. (2015). Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5-nitroadamantane. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). 1,3-Dimethyl-5-nitroadamantane. MySkinRecipes. [Link]

-

Y. N. K. et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. ResearchGate. [Link]

- European Patent Office. (1998). Adamantane derivatives.

-

Forty Pharma Ltd. (n.d.). 1,3-Dimethyl-5-nitroadamantane, CasNo.6588-68-7. LookChem. [Link]

- The Expanding World of Adamantane Derivatives: Applications and Future Potential. (n.d.). Source Not Found.

-

J. Maj et al. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology. [Link]

-

I. P. et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC - NIH. [Link]

-

A. S. et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]

-

I. P. et al. (2025). Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PubMed. [Link]

-

R. P. et al. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]

-

M. W. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

-

J. S. et al. (2009). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate. [Link]

- CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane. (n.d.).

-

A. O. B. et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-5-nitroadamantane | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-5-nitroadamantane [myskinrecipes.com]

- 7. 6588-68-7|1,3-Dimethyl-5-nitroadamantane|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 1,3-Dimethyl-5-nitroadamantane, CasNo.6588-68-7 Forty Pharma.Ltd Ukraine [fortypharmaltd.lookchem.com]

- 10. CAS 6588-68-7: 1,3-Dimethyl-5-nitroadamantane | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. CN104592034A - Synthetic method of 1, 3-diamidophenyl-5, 7-dimethyl adamantane - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 1,3-Dimethyl-5-nitroadamantane in Research

Authored by: Senior Application Scientist

Introduction: The Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a rigid, lipophilic, diamondoid hydrocarbon, serves as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of functional groups, making it an ideal core for designing drugs that target specific receptor sites. A prime example of its therapeutic success is Memantine (3,5-dimethyladamantan-1-amine), an uncompetitive antagonist of the N-methyl-D-aspartate receptor (NMDAR) approved for the treatment of moderate-to-severe Alzheimer's disease.[1][2] The therapeutic efficacy of memantine has spurred significant research into related adamantane derivatives, with the goal of developing novel multi-target directed ligands (MTDLs) for complex neurodegenerative disorders.[1][2]

Within this context, 1,3-Dimethyl-5-nitroadamantane emerges as a key synthetic intermediate and a valuable research tool.[3][4] While not typically a pharmacologically active agent in its own right, its strategic importance lies in its role as a precursor to potent aminoadamantane derivatives and as a scaffold for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the research applications of 1,3-Dimethyl-5-nitroadamantane, complete with detailed protocols for its utilization in a drug discovery workflow.

Part 1: Physicochemical Properties and Handling

1,3-Dimethyl-5-nitroadamantane (CAS: 6588-68-7) is a substituted adamantane derivative with the molecular formula C₁₂H₁₉NO₂.[5][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 209.28 g/mol | [5] |

| Appearance | Colorless oily liquid or white to off-white powder | [3], |

| Storage | Room temperature, in a dry, well-ventilated place | [3], [6] |

| Purity | Typically ≥95% | [4], [6] |

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Part 2: Core Application as a Synthetic Intermediate

The primary and most well-documented application of 1,3-Dimethyl-5-nitroadamantane is as a key intermediate in the synthesis of 1,3-dimethyl-5-aminoadamantane and other related pharmacologically active molecules.[3][7] The nitro group, being a versatile functional group, can be readily reduced to an amine, which is a common pharmacophore in centrally acting drugs.

Protocol 1: Reduction of 1,3-Dimethyl-5-nitroadamantane to 1,3-Dimethyl-5-aminoadamantane

This protocol outlines a standard laboratory procedure for the chemical reduction of the nitro group to a primary amine.

Principle: The nitro group is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation or metal-acid reduction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.

Materials:

-

1,3-Dimethyl-5-nitroadamantane

-

Palladium on carbon (10% Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Magnetic stirrer and stir bar

-

Filter paper and funnel

-

Rotary evaporator

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-Dimethyl-5-nitroadamantane (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 1-3 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with ethanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The resulting crude 1,3-dimethyl-5-aminoadamantane can be purified by column chromatography or crystallization if required.

Expected Outcome: A high yield of the desired aminoadamantane derivative.

Caption: Workflow for the catalytic hydrogenation of 1,3-Dimethyl-5-nitroadamantane.

Part 3: Application in Structure-Activity Relationship (SAR) Studies

The rigid adamantane core of 1,3-Dimethyl-5-nitroadamantane makes it an excellent scaffold for investigating SAR.[3] By serving as a common starting material, a library of derivatives can be synthesized and evaluated to understand how different functional groups at the 5-position influence biological activity. The nitro group itself can be used as a placeholder or can be transformed into a variety of other functionalities.

Caption: Logical workflow for using 1,3-Dimethyl-5-nitroadamantane in SAR studies.

Part 4: Hypothetical Application Note: Evaluating the Neuroprotective Effects of 1,3-Dimethyl-5-aminoadamantane

This section provides a detailed, albeit hypothetical, application note for the primary derivative of 1,3-Dimethyl-5-nitroadamantane. This protocol is based on established methods for evaluating NMDA receptor antagonists like memantine.[2]

Application Note ID: AN-DMAA-001 Title: In Vitro Evaluation of 1,3-Dimethyl-5-aminoadamantane for Neuroprotection Against Glutamate-Induced Excitotoxicity. Audience: Neuroscientists, pharmacologists, and drug discovery researchers.

Introduction: Excessive activation of N-methyl-D-aspartate receptors (NMDARs) by the neurotransmitter glutamate leads to a phenomenon known as excitotoxicity, a key pathological process in neurodegenerative diseases such as Alzheimer's disease.[2] Memantine, an aminoadamantane derivative, provides neuroprotection by blocking NMDAR channels under conditions of excessive glutamate exposure.[2] 1,3-Dimethyl-5-aminoadamantane, a close structural analog of memantine, is a promising candidate for similar neuroprotective activity. This protocol describes a cell-based assay to quantify the protective effects of this compound against glutamate-induced cell death in a neuronal cell line.

Protocol 2: Glutamate-Induced Excitotoxicity Assay

Principle: This assay utilizes a neuronal cell line (e.g., SH-SY5Y, differentiated) to model glutamate-induced excitotoxicity. Cell viability is measured using a quantitative colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in cell viability upon glutamate exposure and its rescue by the test compound indicates neuroprotective activity.

Materials:

-

Differentiated SH-SY5Y cells

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Glutamate solution (stock)

-

1,3-Dimethyl-5-aminoadamantane (test compound, stock solution in DMSO or water)

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Plate differentiated SH-SY5Y cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of 1,3-Dimethyl-5-aminoadamantane in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no treatment" control. Incubate for 1-2 hours.

-

Glutamate Challenge: Add glutamate to all wells except the "no treatment" control to a final concentration known to induce significant cell death (e.g., 5-10 mM, to be optimized).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the data by expressing the absorbance of all wells as a percentage of the "no treatment" control (representing 100% viability).

-

Plot the percent cell viability against the concentration of 1,3-Dimethyl-5-aminoadamantane.

-

Calculate the EC₅₀ (half-maximal effective concentration) for neuroprotection.

-

Caption: Experimental workflow for the in vitro neuroprotection assay.

Conclusion

1,3-Dimethyl-5-nitroadamantane is a strategically important molecule in the field of medicinal chemistry, particularly for the development of neuroprotective agents. While its direct biological applications are limited, its role as a versatile synthetic intermediate for accessing pharmacologically active aminoadamantanes is well-established. The protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in a drug discovery and development setting, from chemical synthesis to biological evaluation.

References

-

Scipione, L., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 4005. [Link]

-

MySkinRecipes. (n.d.). 1,3-Dimethyl-5-nitroadamantane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. PubMed Central. [Link]

-

ResearchGate. (2016). Synthesis and Antioxidant Properties of Novel Memantine Derivatives. [Link]

-

Maj, J., et al. (1974). Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative. European Journal of Pharmacology, 26(1), 9-14. [Link]

-

Kumar, V., et al. (2023). Memantine-Based Derivatives: Synthesis and Their Biological Evaluation. In Natural Product-based Synthetic Drug Molecules in Alzheimer's Disease (pp. 185-209). Springer Nature Singapore. [Link]

-

Semantic Scholar. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-nitroadamantane. PubChem. Retrieved from [Link]

Sources

- 1. Memantine Derivatives as Multitarget Agents in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-5-nitroadamantane [myskinrecipes.com]

- 4. CAS 6588-68-7: 1,3-Dimethyl-5-nitroadamantane | CymitQuimica [cymitquimica.com]

- 5. 1,3-Dimethyl-5-nitroadamantane | C12H19NO2 | CID 595939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Pharmacological effects of 1,3-dimethyl-5-aminoadamantane, a new adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1,3-Dimethyl-5-nitroadamantane as a Versatile Chemical Probe Precursor

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Dimethyl-5-nitroadamantane (DMNA) as a foundational scaffold for the development of chemical probes. While not a probe in its native form, DMNA's unique physicochemical properties—stemming from its rigid adamantane core, specific lipophilicity conferred by dimethylation, and a chemically tractable nitro group—make it an ideal starting point for creating sophisticated tools for target identification and validation. This guide details the scientific rationale, step-by-step protocols for its conversion into functional affinity-based probes, and methodologies for its application in chemoproteomic workflows.

Introduction: The Strategic Value of the Adamantane Scaffold

The adamantane moiety is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its rigid, diamondoid carbon framework offers several distinct advantages:

-

Conformational Rigidity: The adamantane cage is virtually strain-free and locks appended pharmacophores into a well-defined three-dimensional orientation.[3][4] This rigidity reduces the entropic penalty upon binding to a target protein, potentially increasing affinity and providing clearer structure-activity relationships (SAR).[5][6]

-

Pronounced Lipophilicity: The bulky, hydrocarbon structure is highly lipophilic, which can enhance membrane permeability and facilitate entry into the central nervous system.[7][8] This property makes adamantane-based probes particularly suitable for studying targets in hydrophobic environments, such as ion channels or the transmembrane domains of receptors.[9][10]

-

Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can increase the biological half-life of derived probes and drugs.[2]

The compound 1,3-Dimethyl-5-nitroadamantane builds upon this foundation. The methyl groups at the 1 and 3 positions fine-tune the molecule's lipophilicity and steric profile, while the nitro group at a tertiary bridgehead position serves as a versatile chemical handle for downstream functionalization.[11][12]

Physicochemical Characterization of DMNA

A thorough understanding of the starting material is critical for experimental design. The key properties of 1,3-Dimethyl-5-nitroadamantane (and its parent scaffold, 1,3-dimethyladamantane) are summarized below.

| Property | 1,3-Dimethyladamantane | 1,3-Dimethyl-5-nitroadamantane (Calculated) | Source |

| Molecular Formula | C₁₂H₂₀ | C₁₂H₁₉NO₂ | [12] |

| Molecular Weight | 164.29 g/mol | 209.29 g/mol | [12] |

| Appearance | Liquid | Solid (predicted) | |

| Density | 0.886 g/mL at 25 °C | ~1.1 g/cm³ | [11] |

| LogP (Octanol/Water) | ~4.6 | ~4.2 | [13] |

| Boiling Point | ~195 °C | N/A | [14] |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | Soluble in organic solvents (DMSO, DMF, Dichloromethane). | [3] |

From Precursor to Probe: A Strategic Workflow

1,3-Dimethyl-5-nitroadamantane is best described as a "probe precursor." The nitro group, while strongly electron-withdrawing, is not typically used directly for target engagement studies.[15][16][17] Instead, its true value lies in its facile and chemoselective reduction to a primary amine.[18] This amine then becomes the point of attachment for a variety of reporter tags (e.g., biotin for affinity purification, fluorophores for imaging) via stable amide bond formation.[19][20]

The overall strategy is a modular, three-stage process:

-

Activation: Reduction of the nitro group to a primary amine.

-

Functionalization: Conjugation of the amine to a reporter tag.

-

Application: Utilization of the final probe in a biological system to identify binding partners.

Caption: Conceptual workflow from DMNA precursor to a functional affinity probe.

Detailed Experimental Protocols

Protocol 1: Activation via Nitro Group Reduction

Objective: To efficiently and cleanly reduce 1,3-Dimethyl-5-nitroadamantane to 1,3-Dimethyl-5-aminoadamantane. The use of iron in acidic media is a classic, robust, and chemoselective method that tolerates many functional groups.[21]

Materials:

-

1,3-Dimethyl-5-nitroadamantane (DMNA)

-

Iron powder (Fe), <325 mesh

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DMNA (1.0 eq), ethanol (approx. 0.2 M concentration relative to DMNA), and water (1/4 volume of ethanol).

-

Add iron powder (5.0 eq) to the mixture.

-

Heat the suspension to reflux (approx. 80-90 °C).

-

Slowly add concentrated HCl (0.25 eq) dropwise via syringe over 10 minutes. Caution: Reaction can be exothermic.

-